1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea
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Overview
Description
1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea is a synthetic organic compound characterized by its complex structure, which includes a urea moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
N-Methylation: The piperidine ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Urea Formation: The final step involves the reaction of the N-methylpiperidine derivative with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Saturated derivatives.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a tool compound to study receptor-ligand interactions, especially in the context of neurotransmitter systems.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
1-Methyl-4-piperidone: Shares the piperidine ring but lacks the urea moiety.
N-Methylpiperidine: Similar structure but without the urea linkage.
1-Methyl-3-piperidylamine: Contains the piperidine ring and amine group but differs in the position and nature of substituents.
Uniqueness: 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea is unique due to its specific combination of a urea moiety and a methylated piperidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
1-methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O/c1-13-6-4-10(5-7-13)14(2)8-9-15(3)11(12)16/h10H,4-9H2,1-3H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJTZVDWEJVPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN(C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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